molecular formula C10H10Cl2O B8031331 2,4-Dichloro-1-(cyclopropylmethoxy)benzene

2,4-Dichloro-1-(cyclopropylmethoxy)benzene

Cat. No.: B8031331
M. Wt: 217.09 g/mol
InChI Key: MEYQUFVLGSDKQC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Dichloro-1-(cyclopropylmethoxy)benzene can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-1-(cyclopropylmethoxy)benzene undergoes several types of chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-1-(cyclopropylmethoxy)benzene has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a lead compound for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(cyclopropylmethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,4-Dichloro-1-(cyclopropylmethoxy)benzene can be compared with other similar compounds such as:

    2,4-Dichlorophenol: Lacks the cyclopropylmethoxy group, making it less complex and potentially less bioactive.

    2,4-Dichloro-1-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of a cyclopropylmethoxy group, which may result in different chemical and biological properties.

    2,4-Dichloro-1-(ethoxymethyl)benzene: Contains an ethoxymethyl group, leading to variations in reactivity and applications.

Properties

IUPAC Name

2,4-dichloro-1-(cyclopropylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYQUFVLGSDKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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